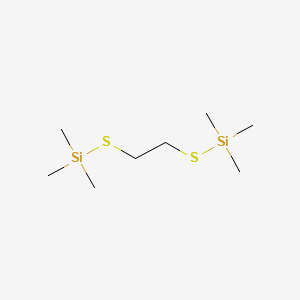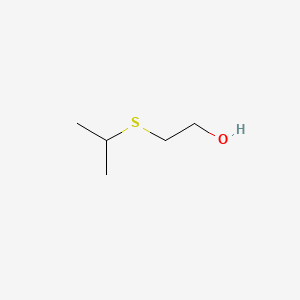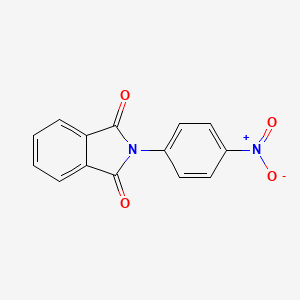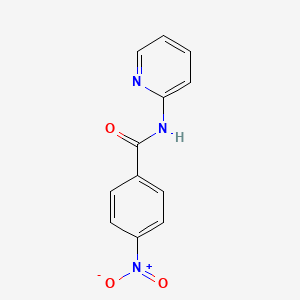
2-Chloro-4-fluoroaniline
Overview
Description
2-Chloro-4-fluoroaniline (2-CFAN) is an organic compound belonging to the class of compounds known as aromatic amines. It is a colorless liquid with a pungent odor. 2-CFAN is used in the synthesis of a variety of organic compounds and is also used as an intermediate in the synthesis of pharmaceuticals, dyes, and other materials.
Scientific Research Applications
Crystal Structure Analysis
- Crystal and Molecular Structure : Research has explored the crystal and molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline. This research is crucial for understanding the material properties and interactions at the molecular level (Betz, 2015).
Influence on Physical and Thermal Properties
- Modulating Physical and Thermal Properties : Studies have investigated the impact of biofield energy treatment on compounds like 3-Chloro-4-fluoroaniline. This research focuses on how such treatments can modify physical, thermal, and spectral properties, which is significant in various applications, including material science (Trivedi et al., 2015).
Metabolism Studies
- Metabolic Fate Analysis : The metabolism of related compounds, such as 3-chloro-4-fluoroaniline, has been studied using techniques like 19F-NMR spectroscopy and HPLC-MS/MS. Understanding the metabolic pathways is crucial for applications in toxicology and pharmacokinetics (Duckett et al., 2006).
Chemical Synthesis and Decomposition
- Synthesis and Decomposition : Research has been conducted on the synthesis and decomposition of 4-fluoroanilines, providing valuable insights into the chemical stability and reactivity of such compounds. This information is vital for their application in chemical synthesis (Zakrzewska et al., 2001).
Mechanism of Action
Pharmacokinetics
The metabolites are primarily excreted in the urine . More detailed studies are needed to understand the ADME properties of 2-Chloro-4-fluoroaniline and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its interaction with its targets. Additionally, individual factors such as age, sex, genetic makeup, and health status can influence the compound’s action and efficacy. More research is needed to understand how these factors influence the action of this compound.
Safety and Hazards
2-Chloro-4-fluoroaniline is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. Prolonged or repeated exposure may cause damage to organs . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-fluoroaniline plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may bind covalently to proteins, altering their function .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also affect the expression of genes involved in detoxification and stress response, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and DNA, leading to changes in their structure and function. For instance, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it can cause significant toxicity. For example, high doses of this compound have been associated with liver and kidney damage in animal studies. These toxic effects are likely due to the formation of reactive metabolites that can cause cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes through hydroxylation and subsequent conjugation with sulfate or glucuronide. These metabolic processes help to detoxify the compound and facilitate its excretion from the body. The formation of reactive intermediates during metabolism can also lead to toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAKCYJTJGTSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062182 | |
| Record name | Benzenamine, 2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-02-7 | |
| Record name | 2-Chloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-fluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K77X364T56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-4-fluoroaniline in pharmaceutical research?
A: this compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate) [, ]. This compound is of particular interest due to its unique metabolic fate in organisms.
Q2: How is the metabolism of TAK-242 related to this compound?
A: Research indicates that the metabolism of TAK-242 happens in two distinct ways, directly related to the this compound moiety [, ]:
- Species Differences: Interestingly, studies in rats and dogs show significant differences in the metabolism and excretion kinetics of the phenyl ring moiety [, ]. This highlights the importance of considering species-specific metabolism in drug development.
Q3: Are there alternative synthetic routes to this compound?
A: While this compound can be synthesized from 4-chloro-2-fluoronitrobenzene, this precursor is expensive and challenging to produce []. An alternative synthetic pathway utilizes bis(4-amino-2-chlorophenyl) disulfide as a starting material []. This method involves a Schiemann reaction, oxychlorination, and nitration, offering a potentially more cost-effective route to this compound.
Q4: What are the implications of covalent binding observed with the cyclohexene ring moiety of TAK-242?
A: Research shows that the cyclohexene ring moiety of TAK-242 can undergo metabolic conversion into a glutathione conjugate (M-SG) [, ]. This conjugate can be further metabolized into cysteine (M-Cys) and mercapturic acid (M-Mer) conjugates. Importantly, the cyclohexene ring's metabolic pathway indicates a potential for covalent binding to endogenous molecules like plasma proteins [, ]. This finding has significant implications for understanding the drug's long-term effects and potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



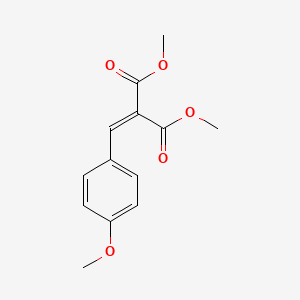

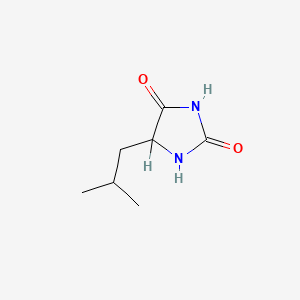

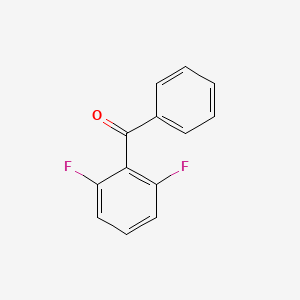
![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-](/img/structure/B1294999.png)
